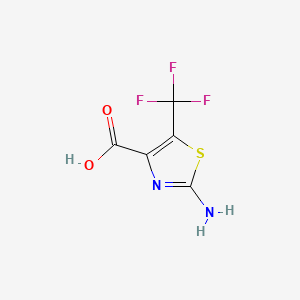

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid

Description

BenchChem offers high-quality 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2S/c6-5(7,8)2-1(3(11)12)10-4(9)13-2/h(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLMMGOQPSMWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-23-5 | |

| Record name | 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. The document details the compound's structural features, physicochemical parameters, and spectral characteristics. A proposed synthetic route based on the Hantzsch thiazole synthesis is outlined, complete with a detailed experimental protocol and mechanistic insights. Furthermore, the guide explores the reactivity of its key functional groups and discusses its role as a versatile building block in the development of novel bioactive molecules. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, providing the foundational knowledge required for the effective utilization of this important chemical entity.

Introduction: The Significance of a Fluorinated Thiazole Scaffold

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is a synthetic organic compound that has garnered considerable attention as a key intermediate in the synthesis of biologically active molecules.[1][2] Its structure is characterized by a 2-aminothiazole core, a functional motif present in numerous FDA-approved drugs, substituted with a carboxylic acid and a trifluoromethyl group. The trifluoromethyl group is particularly noteworthy as its incorporation into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The thiazole ring itself is known to be a pharmacophore with a broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2] This unique combination of functional groups makes 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid a highly versatile and valuable building block in the design and synthesis of novel therapeutic agents and advanced agrochemicals.[1][2]

Physicochemical Properties

The physical and chemical properties of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃F₃N₂O₂S | [3][4] |

| Molecular Weight | 212.15 g/mol | [3][4] |

| CAS Number | 239135-55-8 | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 232-236 °C (decomposes) | [3] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | [5] |

| pKa | Not experimentally determined; predicted to have acidic pKa due to the carboxylic acid and a basic pKa associated with the aminothiazole ring system. |

Synthesis and Mechanism

The most logical and widely employed method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, the key precursors would be a trifluoromethyl-substituted α-halo-β-ketoester and thiourea.

Proposed Synthetic Pathway:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-氨基-4-(三氟甲基)噻唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid Supplier in Mumbai, 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structure Elucidation of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the definitive structure elucidation of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, a critical building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group and the thiazole scaffold into molecular architectures offers significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3][4][5] This guide details an integrated analytical approach, combining spectroscopic and crystallographic techniques to unambiguously determine the molecular structure. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, this guide will outline the protocol for single-crystal X-ray diffraction, the gold standard for absolute structure determination. Each section is designed to provide not only the "how" but also the "why," offering insights into experimental design and data interpretation, thereby equipping researchers with the necessary tools to confidently characterize this and similar novel chemical entities.

Introduction: The Significance of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial and antifungal properties.[6] The introduction of a trifluoromethyl (CF₃) group is a well-established strategy to enhance the pharmacological profile of drug candidates.[2][7][8] This group can improve metabolic stability, modulate lipophilicity, and influence the pKa of nearby functionalities, all of which are critical parameters in drug design.[1][2][3][4] The combination of the 2-aminothiazole moiety with a trifluoromethyl group and a carboxylic acid function at strategic positions creates a versatile building block with significant potential for the synthesis of novel therapeutics.[6][9]

Accurate and unambiguous structure elucidation is the bedrock of any drug discovery program.[10][11] It ensures the identity and purity of a synthesized compound, validates the synthetic route, and provides the essential three-dimensional information required for understanding structure-activity relationships (SAR) and for structure-based drug design.[12] This guide presents a logical and efficient workflow for the complete structural characterization of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid.

Integrated Analytical Workflow for Structure Elucidation

Caption: Integrated workflow for the structure elucidation of novel compounds.

Spectroscopic Characterization

Spectroscopic techniques provide the initial and often substantial evidence for the proposed structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide critical information about the connectivity and chemical environment of the atoms.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the amine (-NH₂) and carboxylic acid (-COOH) protons. The chemical shifts of these protons can be broad and their positions can vary depending on the solvent and concentration due to hydrogen bonding and exchange with residual water.

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton. The number of signals will confirm the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The trifluoromethyl group will have a significant deshielding effect on the adjacent carbon atom (C5). The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

3.1.3. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that will provide a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal can provide information about the electronic environment of the CF₃ group.

| Predicted NMR Data | |

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H (NH₂) | Broad singlet, variable |

| ¹H (COOH) | Broad singlet, variable |

| ¹³C (C=O) | ~160-170 |

| ¹³C (C-NH₂) | ~165-175 |

| ¹³C (C-CF₃) | ~120-130 (quartet due to C-F coupling) |

| ¹³C (C-COOH) | ~110-120 |

| ¹³C (CF₃) | ~120-130 (quartet due to C-F coupling) |

| ¹⁹F (CF₃) | Singlet, characteristic region for CF₃ on an aromatic ring |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in all spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.[13][14] This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

Expected HRMS Data:

-

Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for trifluoromethyl-substituted heterocycles may involve the loss of the CF₃ radical or the neutral loss of CF₂.[17]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in high-resolution mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18][19] The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds.

Expected FTIR Data:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | ~3400-3200 (two bands for primary amine) |

| O-H stretch (carboxylic acid) | Broad band, ~3300-2500 |

| C=O stretch (carboxylic acid) | ~1725-1700 |

| C=N stretch (thiazole ring) | ~1650-1550 |

| C-F stretch (trifluoromethyl) | Strong bands, ~1350-1100 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the proposed structure.

Definitive Structure Determination: Single-Crystal X-ray Diffraction

While spectroscopic methods provide strong evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.[11][20][21][22] This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Structure Validation and Analysis: Validate the final structure and analyze the geometric parameters.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Self-Validating Approach

The combination of advanced spectroscopic techniques and single-crystal X-ray diffraction provides a robust and self-validating system for the structure elucidation of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid. The data obtained from NMR, MS, and FTIR should be entirely consistent with the three-dimensional structure determined by X-ray crystallography. This integrated approach ensures the highest level of scientific rigor and provides the foundational knowledge required for the successful application of this important building block in drug discovery and development. The ability to confidently characterize such molecules is paramount for advancing the field of medicinal chemistry and developing the next generation of therapeutics.[3]

References

- Gakh, A. A., & Shermolovich, Y. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. ACS Medicinal Chemistry Letters, 11(11), 2237–2242.

- J. C. D. Lopes, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5574.

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.

- Balogh, M. P. (2009). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC North America, 27(4), 324-334.

- Gutmańska, K., et al. (2023).

- J. C. D. Lopes, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5574.

- Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60.

- Reva, I., et al. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A, 120(11), 1857–1870.

-

ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

-

Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from [Link]

- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(7), 952–965.

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

- Krajewska, M. A., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(16), 4945.

- Liu, J. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2500.

- Wang, Q., et al. (2021). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 19(38), 8346-8350.

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallography experimental details. Retrieved from [Link]

-

ResearchGate. (n.d.). A) radical direct trifluoromethylation of thiazoles using (CF3SO2)2O as.... Retrieved from [Link]

- Al-Otaibi, J. S., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Gels, 9(11), 868.

- Books. (n.d.). CHAPTER 8: Strategies for Elucidation of Degradant Structures and Degradation Pathways.

-

The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized.... Retrieved from [Link]

- Guseinov, F. I., et al. (2023). Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl)thiazole-4-carbaldehyde and 2-amino-5-(4-chlorophenyl)thiazole-4-carbaldehyde.

- Sestak, V., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 28(19), 6831.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The observed Raman spectrum (a) of 2-aminothiazole in saturation.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

National Institutes of Health. (n.d.). Evolving Experimental Techniques for Structure-Based Drug Design. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Evolving Experimental Techniques for Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-氨基-4-(三氟甲基)噻唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. scbt.com [scbt.com]

- 17. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 18. mdpi.com [mdpi.com]

- 19. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Trifluoromethylthiazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and evolving applications of trifluoromethylthiazole derivatives has been released. This whitepaper offers an in-depth resource for researchers, scientists, and professionals in drug development, charting the journey of this pivotal chemical scaffold from its synthetic origins to its current standing in medicinal chemistry.

The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic structures has become a cornerstone of modern drug design, enhancing crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among these, the thiazole ring, a key pharmacophore in its own right, has been a fertile ground for the application of this strategy. This guide delves into the synergistic combination of these two entities, exploring the discovery, synthesis, and ever-expanding biological significance of trifluoromethylthiazole derivatives.

A Historical Perspective: The Genesis of a Privileged Scaffold

While the precise first synthesis of a trifluoromethyl-substituted thiazole is not prominently documented in readily available historical records, the journey of this compound class is intrinsically linked to the development of organofluorine chemistry and the foundational methods of heterocyclic synthesis. The seminal work of Arthur Hantzsch in the late 19th century, which established the renowned Hantzsch thiazole synthesis, laid the groundwork for the eventual creation of these complex structures. This venerable reaction, involving the condensation of an α-haloketone with a thioamide, remains a primary and versatile tool for constructing the thiazole core.[2][3]

The advent of commercially available trifluoromethylated building blocks, such as 3-bromo-1,1,1-trifluoroacetone, was a critical turning point. These reagents provided a direct and efficient pathway to introduce the trifluoromethyl group at specific positions on the thiazole ring, most notably at the 4-position, leading to the highly valuable intermediate, 2-amino-4-(trifluoromethyl)thiazole.

The Synthetic Cornerstone: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most fundamental and widely employed method for the preparation of trifluoromethylthiazole derivatives. The causality behind its enduring utility lies in its reliability, versatility, and the relative accessibility of its starting materials.

General Hantzsch Synthesis of 2-Amino-4-(trifluoromethyl)thiazole

Caption: Hantzsch synthesis of 2-amino-4-(trifluoromethyl)thiazole.

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole

Objective: To synthesize 2-amino-4-(trifluoromethyl)thiazole via the Hantzsch thiazole synthesis.

Materials:

-

3-bromo-1,1,1-trifluoroacetone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (saturated aqueous solution)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.2 equivalents) in ethanol.

-

To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.[4]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate.[4]

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If a precipitate does not form, concentrate the solution under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Self-Validation: The identity and purity of the synthesized 2-amino-4-(trifluoromethyl)thiazole can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Promise: Biological Activities of Trifluoromethylthiazole Derivatives

The incorporation of the trifluoromethyl group into the thiazole scaffold has yielded a plethora of derivatives with potent and diverse biological activities. These compounds have shown significant promise in the fields of oncology and microbiology.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of trifluoromethylthiazole derivatives against a wide range of human cancer cell lines.[5] The trifluoromethyl group often enhances the lipophilicity of the molecule, facilitating its passage through cell membranes and increasing its bioavailability.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylamido-4-(isothiocyanatomethyl)thiazole derivatives | L1210 (Leukemia) | 0.2 - 1 | [6] |

| 2-Alkylamido-4-(isothiocyanatomethyl)thiazole derivatives | L1210 (Leukemia) | 4 - 8 | [6] |

| TH-39 (a 2-aminothiazole derivative) | K562 (Chronic Myeloid Leukemia) | 0.78 | [6] |

| 3-Nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast Cancer) | 1.21 | [7] |

| 4-Chlorophenylthiazolyl derivative (4b) | MDA-MB-231 (Breast Cancer) | 3.52 | [7] |

| Thiazole derivative with phenyl sulfonyl group (Compound 40) | B-RAFV600E mutated melanoma | 0.0231 | [8] |

The anticancer mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit protein kinases such as B-RAF and components of the PI3K/Akt pathway.[8][9] Furthermore, many of these compounds induce apoptosis (programmed cell death) in cancer cells, often through the modulation of Bcl-2 family proteins and the activation of caspases.[6][10]

Caption: Inhibition of PI3K/Akt pathway by trifluoromethylthiazoles.

Antimicrobial Activity

Beyond their anticancer potential, trifluoromethylthiazole derivatives have also exhibited significant antimicrobial properties. The unique electronic and steric properties of the trifluoromethyl group can enhance the interaction of these molecules with microbial targets, leading to potent antibacterial and antifungal effects.

Future Directions

The field of trifluoromethylthiazole derivatives continues to be an exciting area of research. The development of novel synthetic methodologies that allow for greater control over the substitution patterns on the thiazole ring will undoubtedly lead to the discovery of new compounds with enhanced potency and selectivity. Furthermore, a deeper understanding of the structure-activity relationships (SAR) and the specific molecular targets of these compounds will be crucial for the rational design of the next generation of trifluoromethylthiazole-based therapeutics. The journey of this remarkable chemical scaffold is far from over, and its future contributions to medicine are eagerly anticipated.

References

-

Facchinetti, V., Avellar, M. M., Nery, A. C. S., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. Available at: [Link]

-

Liao, M., et al. (2023). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]

-

Boukattaya, M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 130. Available at: [Link]

-

Andrzejewska-Gortat, K., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(18), 6070-6079. Available at: [Link]

-

Goli-Garmroodi, F., & Edraki, N. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(7), 1543-1569. Available at: [Link]

-

Hassane, A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1459. Available at: [Link]

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. Available at: [Link]

-

Chen, J., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(11), 4693-4707. Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]

-

Ali, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11379-11392. Available at: [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. Available at: [Link]

-

Al-Ostath, O., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 26(15), 4487. Available at: [Link]

-

Al-Suhaimi, K. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621. Available at: [Link]

-

Sharma, P., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Biomolecular Structure and Dynamics, 1-22. Available at: [Link]

-

Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available at: [Link]

-

Wiles, C., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(2), 171-175. Available at: [Link]

-

Farghaly, T. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. Available at: [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amhsr.org [amhsr.org]

An In-Depth Technical Guide to the Metabolic Stability of Trifluoromethylated Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into thiazole-containing scaffolds represents a potent strategy in modern medicinal chemistry. This guide provides a comprehensive exploration of the metabolic stability of these compounds, a critical determinant of their pharmacokinetic profile and, ultimately, their clinical success. We will delve into the mechanistic underpinnings of how the CF3 group imparts stability, dissect the common metabolic pathways of thiazole rings, and provide detailed, field-proven protocols for the robust in vitro assessment of metabolic liability. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and development of novel trifluoromethylated thiazole-based therapeutics.

The Strategic Imperative for Metabolic Stability in Drug Design

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability stands out as a pivotal parameter. A compound that is rapidly metabolized by the body will likely have a short duration of action, necessitating frequent dosing and potentially leading to the formation of toxic byproducts. Conversely, a metabolically stable compound can exhibit a more favorable pharmacokinetic profile, leading to improved efficacy and a better safety margin.

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] However, the electron-rich nature of this heterocycle can render it susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[2][3] This is where the strategic incorporation of a trifluoromethyl (CF3) group becomes a game-changer.

The Multifaceted Role of the Trifluoromethyl Group in Enhancing Metabolic Stability

The introduction of a CF3 group onto a thiazole ring is a well-established strategy to enhance metabolic stability and is a powerful tool in the medicinal chemist's arsenal.[4] This enhancement is not due to a single factor but rather a confluence of several key physicochemical effects.

Steric Hindrance and Shielding of Metabolic Hotspots

The CF3 group is sterically bulky. When positioned strategically near a potential site of metabolism on the thiazole ring or an adjacent functional group, it can physically block the access of metabolizing enzymes, such as CYPs. This steric shielding effect significantly reduces the rate of metabolic attack.

Electronic Deactivation of the Aromatic System

The CF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] This has a profound impact on the electronic properties of the thiazole ring. By withdrawing electron density, the CF3 group deactivates the aromatic system, making it less susceptible to electrophilic attack by the reactive oxygen species generated in the active site of CYP enzymes. This deactivation is a key mechanism for preventing oxidative metabolism.[4]

Blocking Metabolic Oxidation

A common metabolic pathway for aromatic and heteroaromatic rings is hydroxylation. By replacing a hydrogen atom with a CF3 group at a metabolically labile position, this pathway is effectively blocked. The carbon-fluorine bond is exceptionally strong and not susceptible to enzymatic hydroxylation, thus preventing the formation of hydroxylated metabolites at that position.

The interplay of these steric and electronic effects is what makes the trifluoromethyl group such a valuable tool for medicinal chemists seeking to fine-tune the metabolic stability of their thiazole-containing compounds.

Common Metabolic Fates of the Thiazole Ring

Despite the stabilizing influence of the CF3 group, the thiazole ring can still undergo metabolic transformations at other positions. Understanding these potential pathways is crucial for predicting and identifying metabolites. The primary routes of metabolism for the thiazole core are mediated by cytochrome P450 enzymes and can lead to the formation of reactive metabolites.[5][6][7]

Key Metabolic Pathways

-

Oxidation of the Sulfur Atom: The sulfur atom in the thiazole ring is susceptible to oxidation, leading to the formation of S-oxides and sulfones.

-

Epoxidation of the Thiazole Ring: The double bonds within the thiazole ring can be epoxidized, which can sometimes lead to the formation of reactive electrophilic species.[5][6]

-

Hydroxylation of the Thiazole Ring: If unsubstituted positions are available and accessible, direct hydroxylation of the carbon atoms of the thiazole ring can occur.

-

Metabolism of Substituents: Functional groups attached to the thiazole ring are also common sites of metabolism. For example, alkyl groups can be hydroxylated, and amine groups can be N-dealkylated or oxidized.

It's important to note that the presence of an amino group on the thiazole ring can facilitate these metabolic pathways.[6]

Caption: Major CYP450-mediated metabolic pathways of thiazole-containing compounds.

In Vitro Assessment of Metabolic Stability: A Practical Guide

The early in vitro assessment of metabolic stability is a critical step in the drug discovery process.[8] It allows for the rapid screening of compounds and provides valuable data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. The two most common in vitro systems for this purpose are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, particularly the cytochrome P450s.[9] Microsomal stability assays are a cost-effective and high-throughput method to assess the intrinsic clearance of a compound due to Phase I metabolism.[9][10]

Caption: Workflow for a typical liver microsomal stability assay.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. From this, create a working solution (e.g., 100 µM) in the incubation buffer (e.g., 0.05 M phosphate buffer, pH 7.4).[11]

-

Microsome Preparation: Thaw pooled liver microsomes (from human or other species) on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in incubation buffer.[10]

-

Incubation:

-

In a microcentrifuge tube or 96-well plate, combine the test compound working solution and the microsome suspension.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.[11]

-

Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration typically 1 mM).[9]

-

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture.[9]

-

Quenching: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.[11] This stops the enzymatic reaction and precipitates the microsomal proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[12]

The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

| Parameter | Calculation | Description |

| Half-life (t½) | Determined from the slope of the natural log of the percent remaining compound versus time plot. | The time it takes for 50% of the compound to be metabolized. |

| Intrinsic Clearance (CLint) | (0.693 / t½) x (incubation volume / mg microsomal protein) | A measure of the intrinsic metabolic activity of the liver enzymes towards the compound. |

Controls are crucial for a self-validating system:

-

No Cofactor Control: Incubate the compound with microsomes but without NADPH. This helps to identify any non-NADPH-dependent degradation.[11]

-

Positive Controls: Include compounds with known metabolic stability profiles (e.g., a rapidly metabolized compound and a slowly metabolized compound) to ensure the assay is performing as expected.[13]

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[12] They also provide insights into cellular uptake and transport processes.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juser.fz-juelich.de [juser.fz-juelich.de]

- 8. bioivt.com [bioivt.com]

- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. mttlab.eu [mttlab.eu]

- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 13. merckmillipore.com [merckmillipore.com]

Methodological & Application

The Strategic Application of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: Unlocking New Therapeutic Possibilities with a Fluorinated Thiazole Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties that can profoundly enhance the therapeutic potential of a drug candidate. This guide delves into the application of a key pharmaceutical intermediate, 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, a versatile building block that leverages the benefits of both a trifluoromethyl moiety and a thiazole core.

The trifluoromethyl group is highly valued for its ability to increase metabolic stability, enhance binding affinity through favorable interactions with biological targets, and improve membrane permeability by increasing lipophilicity.[1] When appended to a thiazole ring, a privileged scaffold in numerous biologically active compounds, the resulting intermediate becomes a powerful tool for the synthesis of a new generation of therapeutics, particularly in the realm of kinase inhibitors for oncology.[2][3]

This document provides a comprehensive overview of the application of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, with a focus on its use in the synthesis of c-Met kinase inhibitors. We will explore the rationale behind its use, provide a detailed, field-tested protocol for its application in amide bond formation, and present a case study illustrating its role in the development of potent anti-cancer agents.

The Trifluoromethylated Thiazole Advantage: A Synergy of Properties

The utility of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid as a pharmaceutical intermediate stems from the synergistic interplay of its constituent functional groups:

-

The Thiazole Ring: This heterocyclic motif is a common feature in many FDA-approved drugs and serves as a versatile scaffold for presenting substituents in a defined spatial orientation for optimal target engagement.

-

The Carboxylic Acid: This functional group provides a convenient handle for synthetic elaboration, most commonly through the formation of amide bonds, a ubiquitous linkage in pharmaceutical agents.

-

The Amino Group: The 2-amino substituent can act as a key hydrogen bond donor, crucial for anchoring the molecule within the active site of a target protein.

-

The Trifluoromethyl Group: As previously mentioned, this group is a "metabolic shield," protecting adjacent chemical bonds from enzymatic degradation. Its strong electron-withdrawing nature can also modulate the acidity of nearby protons and influence the overall electronic properties of the molecule, which can be fine-tuned for enhanced target binding.[1]

These features make 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid an ideal starting material for the synthesis of libraries of compounds for high-throughput screening and for the rational design of targeted therapies.

Application in Kinase Inhibitor Synthesis: A Case Study on c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[4] Dysregulation of the HGF/c-Met signaling pathway is a known driver in a variety of human cancers, making it a prime target for therapeutic intervention.[4][5] Many c-Met inhibitors feature a heterocyclic core that occupies the ATP-binding site of the kinase, and the unique structural and electronic properties of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid make it an excellent starting point for the synthesis of such inhibitors.[2][6]

The c-Met Signaling Pathway and its Role in Cancer

The binding of HGF to the c-Met receptor triggers a signaling cascade that promotes cell growth, survival, and metastasis.[7][8] Inhibiting this pathway can effectively halt tumor progression.

Figure 1: The c-Met signaling pathway and the point of intervention for inhibitors.

Experimental Protocols: Amide Coupling of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid

The formation of an amide bond between 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid and a suitable amine is a critical step in the synthesis of many kinase inhibitors. The following protocol details a robust and reproducible method using the common coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Materials and Reagents

| Reagent | Supplier | Purity |

| 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid | Major Supplier | >97% |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Major Supplier | >98% |

| Hydroxybenzotriazole (HOBt) | Major Supplier | >97% |

| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | >99% |

| 3-Fluoro-4-methoxyaniline | Major Supplier | >98% |

| Dichloromethane (DCM), anhydrous | Major Supplier | >99.8% |

| Ethyl acetate (EtOAc) | Major Supplier | HPLC grade |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | In-house prep. | N/A |

| Brine | In-house prep. | N/A |

| Anhydrous magnesium sulfate (MgSO₄) | Major Supplier | N/A |

Step-by-Step Protocol

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

-

Amine Addition: Add the desired amine (e.g., 3-fluoro-4-methoxyaniline) (1.1 eq) to the solution.

-

Coupling Agent Addition: In a separate vial, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture.

-

Base Addition: Add DIPEA (2.0 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Expected Results and Troubleshooting

| Parameter | Expected Outcome |

| Yield | 60-85% |

| Purity | >95% after chromatography |

| Appearance | Off-white to pale yellow solid |

Troubleshooting:

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as water can quench the activated carboxylic acid intermediate.

-

Increase the equivalents of coupling agents and base slightly (e.g., to 1.5 eq and 2.5 eq, respectively).

-

Consider using a different coupling agent such as HATU, which can be more effective for less reactive amines.

-

-

Incomplete Reaction:

-

Allow the reaction to stir for a longer period (up to 24 hours).

-

Gently heat the reaction mixture to 30-40 °C.

-

-

Side Product Formation:

-

Add the coupling agents at 0 °C to minimize side reactions.

-

Ensure the amine is of high purity.

-

Figure 2: A generalized workflow for the amide coupling protocol.

Conclusion and Future Perspectives

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of a reactive carboxylic acid, a hydrogen-bonding amino group, a privileged thiazole scaffold, and a metabolically robust trifluoromethyl group makes it an ideal starting material for the development of novel therapeutics. The application of this building block in the synthesis of c-Met kinase inhibitors highlights its potential in the field of oncology. The provided protocol for amide bond formation offers a reliable and efficient method for the incorporation of this key intermediate into a wide range of molecular architectures. As the demand for more effective and targeted therapies continues to grow, the strategic use of fluorinated building blocks like 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Wang, Y., Ai, J., Wang, Y., Chen, Y., Wang, L., Liu, G., Geng, M., & Zhang, A. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medical Chemistry, 54(7), 2127–2142. [Link]

-

Synthesis and c-met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: Identification of 3-(4-acetylpiperazin-1-yl). (2011). Journal of Medicinal Chemistry, 54(7), 2127-2142. [Link]

-

Synthesis of triazolotriazine derivatives as c-Met inhibitors. (n.d.). PubMed. [Link]

-

Wang, J., Guo, J., Tang, Y., Zhang, S., Tao, J., & Lu, Y. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. Heterocyclic Communications, 20(3), 175-176. [Link]

-

Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). The c-MET signaling pathway. Nature Reviews Molecular Cell Biology, 13(2), 89-103. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]

-

Development of c-MET pathway inhibitors. (2013). Expert Opinion on Drug Discovery, 8(7), 825-840. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). Tetrahedron Letters, 60(41), 151125. [Link]

-

EDC-HOBt Amide coupling workup help. (2022). Reddit. [Link]

-

Chen, B. C., Zhao, R., Wang, B., Droghini, R., Lajeunesse, J., Sirard, P., Endo, M., Balasubramanian, B., & Barrish, J. C. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2022). Molecules, 27(9), 2998. [Link]

-

Hepatocyte growth factor receptor. (n.d.). Wikipedia. [Link]

-

Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. [Link]

-

Representative c-Met inhibitors and our previously reported c-Met... (n.d.). ResearchGate. [Link]

-

The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. (2008). Journal of Oncology, 2008, 1-8. [Link]

-

KEGG PATHWAY Database. (n.d.). KEGG. [Link]

-

The Met Signaling Pathway and Cancer. (2012). YouTube. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2), 181-184. [Link]

-

New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2005). Tetrahedron Letters, 46(47), 8227-8229. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of triazolotriazine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid

Introduction: The Strategic Importance of the 2-Amino-5-(trifluoromethyl)thiazole Scaffold in Oncology Drug Discovery

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a number of approved drugs.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal building block for designing targeted therapies. The introduction of a trifluoromethyl (-CF3) group at the 5-position of the thiazole ring significantly enhances the therapeutic potential of its derivatives. This is due to the unique properties of the -CF3 group, which can improve metabolic stability, increase lipophilicity (facilitating cell membrane permeability), and enhance binding affinity to target proteins through strong electrostatic and hydrophobic interactions.[2][3][4]

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid, the subject of this guide, is a particularly valuable starting material for the synthesis of a diverse range of anticancer agents. The carboxylic acid functionality at the 4-position provides a convenient handle for derivatization, most commonly through amide bond formation, allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anticancer agents from this key intermediate, with a focus on practical, field-proven protocols and the rationale behind the experimental choices.

Synthetic Strategies and Core Reactions

The synthesis of anticancer agents from 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid primarily revolves around two key chemical transformations: the initial formation of the thiazole ring and the subsequent derivatization of the carboxylic acid group.

Synthesis of the Core Scaffold: The Hantzsch Thiazole Synthesis

The most common and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of our starting material, a trifluoromethyl-containing β-ketoester is typically used as the precursor to the α-haloketone.

Rationale for Method Selection: The Hantzsch synthesis is a robust and high-yielding reaction that allows for the direct installation of the desired substituents on the thiazole ring from readily available starting materials.[8] The use of microwave irradiation can significantly reduce reaction times and improve yields in some cases.[9]

Experimental Workflow: Hantzsch Thiazole Synthesis

Caption: Workflow for the Hantzsch synthesis of the core scaffold.

Derivatization via Amide Coupling: Building Diversity

The carboxylic acid group of the thiazole core is a versatile functional group for introducing a wide range of substituents, primarily through amide bond formation. This is a critical step in generating libraries of compounds for structure-activity relationship (SAR) studies. The choice of coupling reagents is crucial for achieving high yields and minimizing side reactions, especially when working with electron-deficient anilines or sterically hindered amines.[10][11]

Rationale for Method Selection: Carbodiimide-based coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP), are widely used due to their efficiency and mild reaction conditions.[12] For challenging couplings, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed.[11]

Experimental Workflow: Amide Coupling

Caption: General workflow for amide coupling derivatization.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific substrates and desired products.

Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid

This protocol is adapted from established Hantzsch synthesis procedures.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Bromination: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride. Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove succinimide. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude α-bromo-β-ketoester.

-

Thiazole Formation: Dissolve the crude α-bromo-β-ketoester (1.0 eq) and thiourea (1.2 eq) in absolute ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Ester Hydrolysis: After cooling the reaction mixture, add a solution of NaOH (2.5 eq) in water and stir at room temperature overnight.

-

Purification: Remove the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The product will precipitate out of solution.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid.

Protocol 2: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxamide derivatives.

Materials:

-

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid

-

Substituted aniline or other amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: To a solution of 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC.

-

Work-up: Pour the reaction mixture into water and extract with EtOAc. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/EtOAc gradient) to obtain the desired amide derivative.

Biological Evaluation and Structure-Activity Relationship (SAR)

Derivatives synthesized from 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid have shown promising anticancer activity against a range of cancer cell lines. Many of these compounds function as kinase inhibitors, targeting key enzymes in cancer cell signaling pathways.[10][11][13] For instance, analogues of the approved drug Dasatinib, a multi-kinase inhibitor, have been synthesized using this scaffold.[10][14]

The antiproliferative activity of the synthesized compounds is typically evaluated using in vitro cytotoxicity assays, such as the MTT or SRB assay, against a panel of human cancer cell lines.[15][16] The results are usually expressed as IC50 values (the concentration of the compound required to inhibit cell growth by 50%).

Table 1: Example Anticancer Activity Data for 2-Amino-5-(trifluoromethyl)thiazole-4-carboxamide Derivatives

| Compound ID | R-Group (Amide Substituent) | Target Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 2-chloro-6-methylphenyl | K562 (Leukemia) | 0.5 | [10] |

| 1b | 4-fluorophenyl | A549 (Lung) | 12.3 | [17] |

| 1c | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 8.7 | [15] |

| 1d | 4-(piperazin-1-yl)phenyl | HCT-116 (Colon) | 5.2 | [16] |

Structure-Activity Relationship (SAR) Insights:

-

Amide Substituent: The nature of the substituent on the amide nitrogen is critical for activity and selectivity. Aromatic rings, particularly those with specific substitution patterns (e.g., 2-chloro-6-methylphenyl in Dasatinib analogues), often lead to potent kinase inhibition.[10]

-

2-Amino Group Derivatization: Further modification of the 2-amino group can also modulate activity. For example, acylation of the 2-amino group has been shown to produce compounds with significant antiproliferative effects.[10]

-

Kinase Selectivity: Small changes in the structure of the amide substituent can have a profound impact on the kinase selectivity profile of the inhibitor. This allows for the fine-tuning of the therapeutic agent to target specific kinases implicated in a particular cancer type.[11]

Conclusion and Future Perspectives

2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid is a highly valuable and versatile starting material for the synthesis of novel anticancer agents. The combination of the privileged 2-aminothiazole scaffold, the beneficial properties of the trifluoromethyl group, and the synthetic tractability of the carboxylic acid functionality provides a powerful platform for drug discovery. The protocols and strategies outlined in this application note offer a solid foundation for researchers to design and synthesize new generations of targeted cancer therapies. Future work in this area will likely focus on the development of more complex and diverse libraries of compounds, the exploration of novel biological targets beyond kinases, and the optimization of pharmacokinetic and pharmacodynamic properties to identify clinical candidates with improved efficacy and safety profiles.

References

- Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016).

- Kim, J., Son, K. I., & Park, H. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules, 24(9), 1798.

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link]

- LG Chemical Ltd. (1999).

- Ghotbinejad, M., Zare, A., & Moosavi-Zare, A. R. (2014). Synthesis of some new 5-substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152.

- Genc, H., Turgut, Z., & Arslan, U. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.

- Siddiqui, H. L., Iqbal, M. A., Ahmad, S., & Weaver, G. W. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 444-452.

- Chen, Y., & Ye, N. (2010).

- Gomaa, A. M., & Ali, A. A.-M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- L'Italien, Y., & Gu, Z. (2008).

- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304.

- Kráľová, K., Janočková, J., & Kráľ, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 23(2), 856.

- Bretin, A., O'Brien, S. E., Le Guevel, R., Le Guével, R., Le Guével, R., & Le Guével, R. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 157, 11-21.

- Liu, W., Zhou, J., Qi, F., Bensdorf, K., Li, Z., & Zhang, H. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451-458.

- Ferreira, R. J., Ferreira, M.-J., & Santos, D. J. V. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5836.

- El-Gohary, N. S., & Shaaban, M. I. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1309–1314.

- Cai, W.-X., Liu, A.-L., Li, Z.-M., Dong, W.-L., Liu, X.-H., & Sun, N.-B. (2016).

- Shaik, A. B., Bhandari, S., & Kumar, C. G. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(31), 27367–27381.

- Pate,l, M., & Kumar, V. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1087-1090.

- Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., & Al-Salahi, R. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621.

- El-Metwally, A. M., & El-Sayed, E.-S. M. (2020). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 25(17), 3842.

- Sharma, P., & Kumar, V. (2024).

-

ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Khan, A., Ali, S., Khan, K. M., & Perveen, S. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1315, 138543.

- Kráľová, K., Janočková, J., & Kráľ, M. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. International Journal of Molecular Sciences, 23(2), 856.

- Bretin, A., O'Brien, S. E., Le Guevel, R., Le Guével, R., Le Guével, R., & Le Guével, R. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. European Journal of Medicinal Chemistry, 157, 1-10.

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

- Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Masquelin, T. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 24(2), 560-564.

-

ResearchGate. (n.d.). Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and... | Download Scientific Diagram. Retrieved from [Link]

- Hussain, N., & Khan, I. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(1), 123-126.

- Ghatole, A. S., & Shinde, P. V. (2021). In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell lines; study of pharmacokinetics, physicochemical, medicinal properties and molecular docking analysis. Indian Journal of Chemistry - Section B, 60B(1), 123-135.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Bouziane, A., Ben-sedrine, F., Gherib, A., Villemin, D., & Choukchou-Braham, N. (2016).

- Sharma, A., & Kumar, V. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 13(2), 69-82.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. bepls.com [bepls.com]

- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Lynchpin of Innovation: 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylic acid in Modern Agrochemical Formulation

Introduction: A Building Block of Strategic Importance